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Compound of Interest

Compound Name:

1-

(Fluoromethyl)cyclopropanamine

hydrochloride

Cat. No.: B1412416 Get Quote

Introduction: The Strategic Value of Fluorinated
Cyclopropylamines
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with optimized

pharmacological profiles is perpetual. Among the most successful strategies for enhancing

drug-like properties is the incorporation of fluorine and strained ring systems.[1][2] The

cyclopropyl ring, a small, rigid scaffold, introduces conformational constraint, which can lock a

molecule into a bioactive conformation, thereby improving potency and selectivity for its

biological target.[3] Concurrently, the strategic introduction of fluorine can profoundly influence

a compound's metabolic stability, membrane permeability, and binding affinity by altering its

electronic properties and blocking sites of metabolism.[4][5][6][7]

1-(Fluoromethyl)cyclopropanamine hydrochloride emerges as a powerful building block

that synergistically combines these attributes. It presents chemists with a compact, three-

dimensional scaffold containing a primary amine for versatile downstream derivatization and a

strategically placed fluoromethyl group. This unique combination makes it an invaluable tool for

bioisosteric replacement and for fine-tuning the Absorption, Distribution, Metabolism, and

Excretion (ADME) properties of lead compounds.[8][9] This guide provides an in-depth look at
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the applications of this building block and detailed protocols for its effective use in synthesis

campaigns.

Physicochemical and Safety Profile
A thorough understanding of a building block's properties and handling requirements is

fundamental to its successful application.

Properties Overview
Property Value Source

CAS Number 1445951-06-3 [10][11][12][13]

Molecular Formula C₄H₉ClFN [10][13][14]

Molecular Weight 125.57 g/mol [10][11][14]

Appearance White to off-white solid [12][15]

Purity ≥95-97% [10][11]

Storage Temperature 2-8°C (Refrigerator) [10][11][12][15]

SMILES NC1(CF)CC1.Cl [10]

Topological Polar Surface Area

(TPSA)
26.02 Å² [10]

LogP (Computed) 0.869 [10]

Safety Information
This compound should be handled with appropriate personal protective equipment (PPE) in a

well-ventilated fume hood.
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Hazard Class Statement Precautionary Codes

Acute Toxicity, Oral H302: Harmful if swallowed P264, P270

Skin Corrosion/Irritation H315: Causes skin irritation
P280, P302+P352,

P332+P313

Serious Eye Damage/Irritation
H319: Causes serious eye

irritation

P280, P305+P351+P338,

P337+P313

Specific Target Organ Toxicity
H335: May cause respiratory

irritation

P261, P271, P304+P340,

P312

(Data compiled from supplier safety data sheets. Always consult the most recent SDS before

handling.)[11][12][16]

Rationale in Medicinal Chemistry: A Logic-Driven
Approach
The utility of 1-(Fluoromethyl)cyclopropanamine hydrochloride stems from the predictable

and beneficial ways its structural motifs influence molecular properties. The decision to

incorporate this building block is not arbitrary but a calculated choice to address specific

challenges in drug design.
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Structural Features

Physicochemical & Mechanistic Impact

Desired Pharmacological Outcomes
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Caption: Logical flow from structural features to pharmacological benefits.

Blocking Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong. Placing the

fluoromethyl group at a position susceptible to cytochrome P450-mediated oxidation can

effectively block this metabolic pathway, thereby increasing the drug's half-life and oral

bioavailability.[5][6][17]

Modulating Basicity (pKa): The high electronegativity of fluorine exerts a powerful inductive

electron-withdrawing effect, which lowers the pKa of the proximal primary amine. This fine-

tuning of basicity is critical for optimizing properties like solubility, cell permeability, and off-

target activity (e.g., hERG channel binding).[7][8]

Conformational Constraint and Potency: The rigid cyclopropane scaffold reduces the number

of rotatable bonds, decreasing the entropic penalty upon binding to a target protein.[3] This
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pre-organization into a specific conformation can lead to a significant increase in binding

affinity and, consequently, potency.[17]

Core Application: Amide Bond Formation Protocol
The primary amine handle of 1-(Fluoromethyl)cyclopropanamine makes it an ideal substrate for

amide coupling, one of the most robust and frequently used reactions in drug discovery.[18]

This protocol provides a validated, general procedure for coupling the building block to a

carboxylic acid.

Visual Workflow

Starting Materials One-Pot Reaction Final Product

1-(Fluoromethyl)cyclopropanamine HCl
(Amine Salt)

Step 1: Free Base Liberation
Add Base (e.g., DIPEA)

to neutralize HCl salt

In aprotic solvent
(DMF, DCM)

R-COOH
(Carboxylic Acid)

Step 2: Acid Activation
Add Coupling Reagent

(e.g., HATU, EDC/HOBt)

Step 3: Amide Coupling
Stir at RT, Monitor by LC-MS

Final Amide Product
(After Work-up & Purification)

Click to download full resolution via product page

Caption: Workflow for a standard amide coupling reaction.

Detailed Step-by-Step Methodology
Objective: To synthesize an amide derivative from 1-(Fluoromethyl)cyclopropanamine
hydrochloride and a generic carboxylic acid (R-COOH).

Materials:

1-(Fluoromethyl)cyclopropanamine hydrochloride (1.0 eq)

Carboxylic Acid of interest (1.1 eq)

Coupling Reagent: HATU (1.2 eq) or EDC (1.5 eq) with HOBt (1.5 eq)
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Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Inert Gas: Nitrogen or Argon

Protocol:

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add

the carboxylic acid (1.1 eq).

Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of

approximately 0.1 M under an inert atmosphere.

Amine & Base Addition: To the stirred solution, add 1-(Fluoromethyl)cyclopropanamine
hydrochloride (1.0 eq) followed by DIPEA (3.0 eq).

Causality Note: DIPEA is a bulky, non-nucleophilic base. Two equivalents are required to

neutralize the hydrochloride salt and the carboxylic acid proton, liberating the free amine.

An additional equivalent is used to neutralize the acid formed during the coupling agent

activation, driving the reaction to completion.[19]

Coupling Agent Addition: Add the chosen coupling reagent (e.g., HATU, 1.2 eq) portion-wise

to the reaction mixture at room temperature.

Causality Note: Coupling reagents like HATU or EDC/HOBt react with the carboxylic acid

to form a highly reactive activated ester intermediate.[18][19] This intermediate is

susceptible to nucleophilic attack by the free amine, forming the stable amide bond. Using

an additive like HOBt with EDC minimizes side reactions and reduces the risk of

racemization if the acid has a chiral center.[18]

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 4-16

hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Aqueous Work-up:
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Dilute the reaction mixture with ethyl acetate or DCM.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove

unreacted acid and HOBt), water, and finally, brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the resulting crude product via flash column chromatography on silica gel

using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the

pure amide product.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion
1-(Fluoromethyl)cyclopropanamine hydrochloride is more than a mere collection of atoms;

it is a rationally designed building block that offers medicinal chemists a reliable method for

installing a fluorinated, conformationally restricted motif. Its application allows for the systematic

optimization of lead compounds by enhancing metabolic stability, modulating physicochemical

properties, and improving target engagement. The robust and well-understood amide coupling

protocols provided herein serve as a gateway for researchers to leverage the full potential of

this valuable reagent, accelerating the journey from initial hit to viable drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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